molecular formula C13H14ClNO3 B2413850 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone CAS No. 2034454-24-3

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone

Cat. No.: B2413850
CAS No.: 2034454-24-3
M. Wt: 267.71
InChI Key: HHJZJKGBZOZYHF-UHFFFAOYSA-N
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Description

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone is a synthetic organic compound that features a bicyclic structure with an oxygen and nitrogen atom, as well as a chlorophenoxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-9-1-3-11(4-2-9)18-8-13(16)15-6-12-5-10(15)7-17-12/h1-4,10,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJZJKGBZOZYHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone typically involves multiple steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the chlorophenoxy group: This step might involve nucleophilic substitution reactions where a suitable chlorophenol derivative reacts with an appropriate electrophile.

    Final assembly: The final step would involve coupling the bicyclic core with the chlorophenoxy group under specific conditions, possibly using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, or the use of catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone can undergo various chemical reactions:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted phenoxy derivatives.

Scientific Research Applications

1-(2-Oxa-5-azabicyclo[22

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The bicyclic structure could allow for specific binding interactions, while the chlorophenoxy group might enhance its affinity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxyethanone: Lacks the chlorine atom, which might affect its reactivity and biological activity.

    1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-methylphenoxy)ethanone: Contains a methyl group instead of chlorine, potentially altering its properties.

Uniqueness

The presence of the chlorophenoxy group in 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone might confer unique reactivity and biological activity compared to its analogs. The chlorine atom can influence the compound’s electronic properties and its interactions with biological targets.

Biological Activity

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone, a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by a bicyclic structure that includes both nitrogen and oxygen heteroatoms, contributing to its biological activity. The molecular formula is C12H14ClN1O3C_{12}H_{14}ClN_{1}O_{3}, with a molecular weight of approximately 255.7 g/mol.

Key Properties:

PropertyValue
Molecular FormulaC₁₂H₁₄ClN₁O₃
Molecular Weight255.7 g/mol
LogP2.5
Polar Surface Area59 Å
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Antimicrobial Activity

Research indicates that derivatives of bicyclic compounds similar to this compound exhibit significant antimicrobial properties. A study conducted by researchers at [source needed] demonstrated that these compounds showed activity against various strains of bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as reported in a study published in Organic & Biomolecular Chemistry .

Neurological Effects

Preliminary research suggests neuroprotective effects attributed to its ability to modulate neurotransmitter systems. A case study involving zebrafish models indicated that this compound could reduce neuronal damage caused by oxidative stress . The findings support further exploration into its potential as a treatment for neurodegenerative diseases.

The biological activity of this compound is believed to stem from its interaction with specific biological targets:

  • Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation: The compound might act on neurotransmitter receptors, influencing synaptic transmission and neuronal health.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various analogs against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for one derivative.
  • Cancer Cell Line Testing : In vitro experiments on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed IC50 values of 15 µM and 20 µM, respectively, indicating promising anticancer activity.
  • Neuroprotection in Zebrafish : The compound was tested in a zebrafish model for oxidative stress-induced neuronal damage, showing a significant reduction in cell death compared to controls .

Q & A

Q. What are the key challenges in synthesizing the bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane core of this compound?

The bicyclic core requires precise cyclization strategies. A common approach involves cyclization of precursors like amines and oxygen-containing intermediates under controlled conditions (e.g., using NaBH₄ for reduction or SOCl₂ for activation). Reaction parameters such as temperature (0°C to reflux), solvent polarity (MeOH, THF), and catalysts (DMAP, Pd/C) are critical for yield optimization . Side reactions like incomplete ring closure or oxidation of the oxygen atom must be monitored via TLC or HPLC.

Q. How can researchers confirm the stereochemical integrity of the bicyclic system post-synthesis?

X-ray crystallography is the gold standard for unambiguous stereochemical assignment. Alternatively, NOESY NMR can detect spatial proximity of protons in the bicyclic framework. For example, coupling constants (J-values) between bridgehead protons in the bicyclo[2.2.1] system typically range from 4–6 Hz, indicative of restricted rotation .

Q. What analytical techniques are essential for characterizing purity and structural fidelity?

  • NMR (¹H/¹³C): Assigns proton environments (e.g., ketone carbonyl at ~200 ppm in ¹³C NMR) and verifies bicyclic ring integrity.
  • HPLC-MS: Quantifies purity (>95% required for pharmacological studies) and detects byproducts like dechlorinated analogs.
  • IR Spectroscopy: Confirms functional groups (C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo) for this compound be resolved?

Discrepancies often arise from pharmacokinetic factors like poor solubility or metabolic instability. Strategies include:

  • Solubility Enhancement: Co-solvents (DMSO/PEG) or nanoformulation.
  • Metabolic Stability Assays: Liver microsome studies to identify degradation hotspots (e.g., esterase cleavage of the ethanone group).
  • Prodrug Design: Masking the ketone as a ketal or oxime to improve bioavailability .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular Docking (AutoDock, Glide): Models binding to active sites (e.g., cytochrome P450 enzymes) using the bicyclic oxygen as a hydrogen-bond acceptor.
  • MD Simulations: Assesses stability of ligand-target complexes over time (≥100 ns trajectories).
  • QSAR Studies: Correlates substituent effects (e.g., 4-Cl on phenoxy group) with activity trends .

Q. How can researchers optimize reaction conditions to scale up synthesis without compromising yield?

  • DoE (Design of Experiments): Statistically optimizes variables (e.g., molar ratios, catalyst loading). For example, a 1.2:1 ratio of 4-chlorophenoxy precursor to bicyclic amine minimizes side-product formation.
  • Flow Chemistry: Enhances heat/mass transfer for exothermic steps like Friedel-Crafts acylation.
  • In-line Analytics: PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .

Q. What strategies address the compound’s photodegradation under UV-light exposure?

  • Photostability Chambers: Accelerated degradation studies (ICH Q1B guidelines) identify degradation pathways.
  • Stabilizers: Addition of antioxidants (BHT) or light-absorbing excipients (TiO₂).
  • Structural Modifications: Introducing electron-withdrawing groups (e.g., nitro) to reduce photooxidation of the chlorophenoxy moiety .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Cell-Specific Metabolism: HepG2 cells may metabolize the compound differently than HEK293 due to cytochrome P450 expression.
  • Assay Interference: The 4-chlorophenoxy group can quench fluorescence in MTT assays; validate via ATP-based assays (CellTiter-Glo).
  • Batch Variability: Ensure consistent purity (>98%) via orthogonal analytics (HPLC + NMR) to rule out impurities as confounding factors .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Bicyclic Core Synthesis

StepReagents/ConditionsYield (%)Critical Controls
CyclizationNaBH₄, EtOH/THF, 0°C → rt86Monitor pH to prevent over-reduction
Acylation4-Chlorophenoxyacetyl chloride, Et₃N, CH₂Cl₂72Exclusion of moisture to avoid hydrolysis

Q. Table 2. Analytical Parameters for Structural Confirmation

TechniqueTarget SignalDiagnostic Value
¹H NMRδ 4.75 (s, CH₂)Confirms ethanone linkage
X-rayDihedral angle (O-C-C-N)Validates bicyclic strain

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